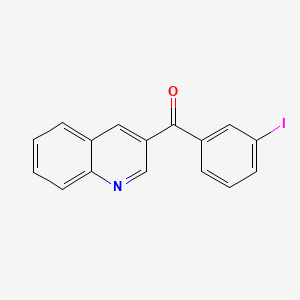

(3-Iodophenyl)(quinolin-3-yl)methanone

Description

(3-Iodophenyl)(quinolin-3-yl)methanone is a halogenated aromatic ketone featuring a quinoline scaffold linked to a 3-iodophenyl group via a methanone bridge.

Properties

IUPAC Name |

(3-iodophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-14-6-3-5-12(9-14)16(19)13-8-11-4-1-2-7-15(11)18-10-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBNRXXKUNKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC(=CC=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Iodophenyl)(quinolin-3-yl)methanone can be achieved through various synthetic routes. One common method involves the transition metal-free synthesis of 3-acyl quinolines through aza-Michael addition and intramolecular annulation of enaminones with anthranils . Methanesulfonic acid and sodium iodide play crucial roles in this reaction, facilitating the ring-opening and reconstruction process. This method is known for its high yields, broad substrate scope, and excellent efficiency .

Industrial Production Methods

While specific industrial production methods for (3-Iodophenyl)(quinolin-3-yl)methanone are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring high purity and yield, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(3-Iodophenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction reactions can produce quinoline N-oxides or reduced quinoline compounds.

Scientific Research Applications

(3-Iodophenyl)(quinolin-3-yl)methanone has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound’s quinoline structure is known for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is used in the development of pharmaceutical agents targeting various diseases, such as malaria and cancer.

Mechanism of Action

The mechanism of action of (3-Iodophenyl)(quinolin-3-yl)methanone involves its interaction with molecular targets and pathways within biological systems. The quinoline ring system can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The specific pathways and targets depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

*Theoretical values based on analogous compounds.

- Electronic Effects: Meta-substituted halogens (I, Cl) exhibit weaker electron-withdrawing effects compared to para-substituted analogs, altering electronic distribution in the quinoline core .

Biological Activity

(3-Iodophenyl)(quinolin-3-yl)methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies.

Overview of the Compound

- Chemical Formula : C16H12INO

- Molecular Weight : 341.18 g/mol

- CAS Number : 1187166-28-4

This compound is part of a broader class of quinoline derivatives, which are known for their varied biological properties, including antimicrobial and anticancer activities.

The biological activity of (3-Iodophenyl)(quinolin-3-yl)methanone can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Quinoline derivatives often inhibit enzymes involved in critical metabolic pathways. For instance, they have shown to inhibit α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism.

- Cell Signaling Modulation : The compound influences cell signaling pathways that regulate apoptosis and inflammatory responses. This modulation can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Antimicrobial Properties

Research indicates that (3-Iodophenyl)(quinolin-3-yl)methanone exhibits significant antimicrobial activity:

- Bacterial Inhibition : It has been tested against various bacterial strains, showing effective inhibition against both Gram-positive and Gram-negative bacteria. For example, it demonstrated MIC values of 62.5 µg/mL against E. coli and S. aureus .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cell Line Studies : In vitro studies on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) revealed that (3-Iodophenyl)(quinolin-3-yl)methanone can induce cytotoxic effects with IC50 values ranging from 226 µg/mL to 242.52 µg/mL .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various quinoline derivatives, including (3-Iodophenyl)(quinolin-3-yl)methanone, found that it significantly inhibited the growth of pathogenic bacteria. The study employed disk diffusion methods to assess the antibacterial activity and reported:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 62.5 |

| S. aureus | 78.12 |

Study 2: Anticancer Potential

In a separate investigation focusing on the anticancer potential of quinoline derivatives, (3-Iodophenyl)(quinolin-3-yl)methanone was tested against several cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The results indicated that the compound effectively reduced cell viability, suggesting its potential as a therapeutic agent in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.